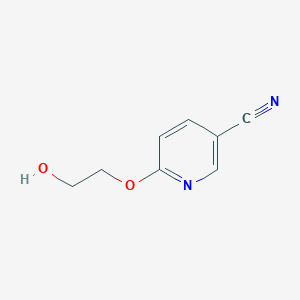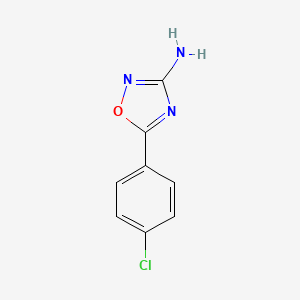
4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a nitrophenyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with 3-nitrobenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyrimidine ring and the nitrophenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Hydrogen Gas: Used in reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Pyrimidines: Formed from substitution reactions involving the chloro group.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary based on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-methyl-2-phenylpyrimidine: Lacks the nitro group, which may result in different reactivity and applications.
4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine: Similar structure but with the nitro group in a different position, potentially affecting its chemical properties and biological activity.
Uniqueness
4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyrimidine ring can result in distinct chemical behavior compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-chloro-6-methyl-2-(3-nitrophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c1-7-5-10(12)14-11(13-7)8-3-2-4-9(6-8)15(16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSVTABWELHVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)

![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)


![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)

![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)

![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)

![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)
